Azalanstat dihydrochloride
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Overview
Description
Azalanstat dihydrochloride is a synthetic imidazole compound known for its ability to inhibit cholesterol synthesis. It achieves this by targeting the cytochrome P450 enzyme lanosterol 14 alpha-demethylase, which is crucial in the conversion of lanosterol to cholesterol in mammals
Preparation Methods
Synthetic Routes and Reaction Conditions
Azalanstat dihydrochloride is synthesized through a series of chemical reactions involving imidazole derivativesThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Azalanstat dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The chlorophenyl group can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
These derivatives are often studied for their biological activity and potential therapeutic uses .
Scientific Research Applications
Azalanstat dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cholesterol metabolism in cell cultures and animal models.
Medicine: Explored as a potential treatment for hypercholesterolemia and related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
Azalanstat dihydrochloride exerts its effects by inhibiting the cytochrome P450 enzyme lanosterol 14 alpha-demethylase. This enzyme is responsible for the demethylation of lanosterol, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis in cells. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another imidazole derivative that inhibits lanosterol 14 alpha-demethylase but is primarily used as an antifungal agent.
Itraconazole: Similar to ketoconazole, it inhibits the same enzyme but has a broader spectrum of antifungal activity.
Fluconazole: A triazole derivative that also targets lanosterol 14 alpha-demethylase but with different pharmacokinetic properties.
Uniqueness of Azalanstat Dihydrochloride
This compound is unique in its specific inhibition of cholesterol synthesis without significant antifungal activity. This makes it a valuable compound for studying cholesterol metabolism and developing treatments for hypercholesterolemia without the side effects associated with antifungal agents .
Properties
CAS No. |
143484-82-6 |
---|---|
Molecular Formula |
C22H26Cl3N3O2S |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride |
InChI |
InChI=1S/C22H24ClN3O2S.2ClH/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21;;/h1-8,11-12,16,20H,9-10,13-15,24H2;2*1H/t20-,22-;;/m0../s1 |
InChI Key |
UTHWWPSFKXCLMU-HWELVIDPSA-N |
SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
Isomeric SMILES |
C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
Canonical SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azalanstat dihydrochloride, Azalanstat HCl, RS-21607-197 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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